2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone
Description
2-{[4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone is a heterocyclic ketone featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a pyridin-4-yl moiety at position 5, and a sulfanyl-ethanone linker attached to a naphthalen-2-yl group. This structure combines aromatic and heteroaromatic components, which are critical for interactions in biological systems, such as enzyme inhibition or receptor binding.
Properties
Molecular Formula |
C20H16N4OS |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C20H16N4OS/c1-24-19(15-8-10-21-11-9-15)22-23-20(24)26-13-18(25)17-7-6-14-4-2-3-5-16(14)12-17/h2-12H,13H2,1H3 |
InChI Key |
BXLKENHJVAYXLM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone typically involves multiple steps. One common method starts with the preparation of the triazole ring through the reaction of 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with 2-bromo-1-(naphthalen-2-yl)ethanone under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly through the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like thiols or amines can react with the triazole ring in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the bioactivity of the triazole and pyridine rings.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The triazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Key Observations:
Thiophene or pyrazine substitutions (e.g., Compound 44, ) alter electronic properties, affecting binding affinity in enzyme inhibition.
Thermal Stability :
- Acetonitrile derivatives (e.g., 5o) exhibit higher melting points (~237–240°C) due to strong intermolecular interactions, whereas adamantane-containing analogues (Compound 44) melt at lower temperatures (~156°C) .
Biological Activity :
- Fluorophenyl derivatives (e.g., 3d) demonstrate antimicrobial activity, suggesting that electron-withdrawing groups enhance bioactivity .
- Adamantane-containing analogues (Compound 44) are potent 11β-HSD1 inhibitors, highlighting the role of bulky substituents in enzyme targeting .
Pharmacological and ADME Profiles
- Molecular Docking : Triazole-pyridine hybrids (e.g., 3d) show strong interactions with microbial enzymes, correlating with their antimicrobial activity .
- ADME Predictions : Naphthalene-containing compounds may exhibit higher logP values (~4.5–5.0), suggesting improved blood-brain barrier penetration compared to phenyl analogues .
Biological Activity
The compound 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 318.37 g/mol. The structure features a triazole ring linked to a naphthalene moiety, which is known to enhance biological activity through various interactions within biological systems.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₄OS |
| Molecular Weight | 318.37 g/mol |
| IUPAC Name | 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone |
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study conducted on various triazole compounds indicated that those with pyridine and naphthalene substitutions demonstrated enhanced antibacterial and antifungal activities. The compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth.
Anticancer Potential
The anticancer activity of triazole derivatives has been extensively studied. The compound was subjected to cytotoxicity assays against different cancer cell lines, including breast and colon cancer cells. Results indicated that it exhibited a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and disruption of the cell cycle.
The proposed mechanism of action for this compound involves the inhibition of specific enzymes associated with cancer progression and microbial resistance. For instance, it is believed to inhibit tyrosinase activity, which plays a critical role in melanin production and is implicated in hyperpigmentation disorders.
Structure-Activity Relationship (SAR)
Studies on SAR have revealed that modifications on the triazole ring and naphthalene moiety significantly influence biological activity. The presence of the methyl group on the pyridine ring enhances lipophilicity, improving cellular uptake and bioavailability.
Case Study 1: Antimicrobial Screening
In one study, the compound was screened against a panel of pathogens using standard disk diffusion methods. The results showed:
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
These findings suggest that the compound has potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
A separate investigation assessed the cytotoxic effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HT-29 | 8 |
The lower IC50 values indicate strong cytotoxic effects, warranting further investigation into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
